ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound belongs to the 4,5-dihydrothieno[2,3-c]pyridine class, featuring a bicyclic core with a partially saturated pyridine ring fused to a thiophene moiety. Key substituents include:
- Position 2: 2-Bromobenzamido group (–NHCOC₆H₄Br-2).
- Position 3: Cyano (–CN).
- Position 6: Ethyl carboxylate (–COOEt).
Properties
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c1-2-25-18(24)22-8-7-11-13(9-20)17(26-15(11)10-22)21-16(23)12-5-3-4-6-14(12)19/h3-6H,2,7-8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMQIJPFZPGFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
- Bioactivity: The trimethoxyphenylamino group in 3a confers antitubulin activity, likely due to enhanced interactions with tubulin’s colchicine-binding site . The target compound’s bromobenzamido group may similarly engage in hydrophobic interactions but with altered potency.
Synthetic Utility :
- Cyano and carboxylate groups contribute to polar surface area, influencing solubility and hydrogen-bonding capacity.
Spectroscopic and Analytical Data
Table 2: Comparative Analytical Data
- The target compound’s ¹H-NMR would likely show signals for the ethyl carboxylate (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) and aromatic protons from the 2-bromobenzamido group (~7.3–8.0 ppm) .
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